molecular formula C26H23NO6 B2654008 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide CAS No. 879478-50-9

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide

Cat. No. B2654008
CAS RN: 879478-50-9
M. Wt: 445.471
InChI Key: SBOFPQQCXJUTGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as amide, ether, and ketone. The presence of the chromen-2-yl group suggests that it might be a derivative of chromone, a class of compounds known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds often involves computational methods like Density Functional Theory (DFT) for optimization and analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation and cleavage of bonds, particularly C-C and C-O bonds .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility in various solvents can be determined experimentally. Some similar compounds are reported to have low solubility in water and high solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Studies

Studies have focused on the synthesis and characterization of chromenone crown ethers and related compounds, demonstrating methods for preparing novel chromen derivatives and analyzing their complexation behaviors. For example, Gündüz et al. (2006) detailed the synthesis of novel 3-methoxyphenyl chromenone crown ethers and evaluated their complexation with Na+ and K+ ions using conductometry, showcasing the compound's potential in creating selective ion receptors (Gündüz et al., 2006).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction and other analytical methods. For instance, Bruno et al. (2010) determined the crystal structure of a functionalized enol lactone containing a protected α-amino acid, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Bruno et al., 2010).

Antimalarial and Antioxidant Properties

Research into compounds with a similar backbone structure has also identified potential biological activities. For example, Boonlaksiri et al. (2000) isolated a prenylated stilbene from Artocarpus integer showing antimalarial activity against Plasmodium falciparum, suggesting the possibility of antimalarial applications for related compounds (Boonlaksiri et al., 2000).

Novel Ligands and Receptor Studies

Further, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, demonstrating the potential of chromene derivatives as tools for studying orphan G protein-coupled receptors, which could lead to the development of new therapeutic agents (Thimm et al., 2013).

COX-2 Inhibition for Anti-Inflammatory Applications

Rullah et al. (2015) characterized a chromen-4-one derivative as a selective COX-2 inhibitor, illustrating the compound's potential in anti-inflammatory drug development (Rullah et al., 2015).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets. For instance, some compounds interact with enzymes to inhibit their activity .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-8-7-10-18-23(28)22(16-12-13-20(31-3)21(14-16)32-4)26(33-24(15)18)27-25(29)17-9-5-6-11-19(17)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOFPQQCXJUTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide

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